Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Overview
Description
“Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate” is a chemical compound with the CAS Number: 131020-50-3 . It has a molecular weight of 190.2 and its IUPAC name is methyl 1-methyl-1H-benzimidazole-6-carboxylate . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate” can be represented by the InChI Code: 1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate” is a solid substance . It is stored in a dry, room temperature environment .Scientific Research Applications
1. Structural Studies and Synthesis Processes
- Methyl 1-methyl-1H-benzo[d]imidazole derivatives have been studied for their crystal and molecular structures, aiding in understanding their physical and chemical properties. One such study focused on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent (Richter et al., 2023).
2. Potential in Non-Linear Optical Materials
- Research has shown that certain methyl 1-methyl-1H-benzo[d]imidazole derivatives can act as promising candidates for non-linear optical (NLO) materials, useful in various optical devices due to their significant molecular hyperpolarizabilities and fine microscopic NLO behavior (Manikandan et al., 2019).
3. Antimicrobial and Antitumor Properties
- Several studies have demonstrated the potential of methyl 1-methyl-1H-benzo[d]imidazole derivatives in antimicrobial and antitumor applications. For instance, novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates exhibited high activity against a range of cancer cell lines (Abonía et al., 2011).
4. Antitubercular Activity and Synthesis Methods
- Some methyl 1-methyl-1H-benzo[d]imidazole derivatives have shown promising antitubercular activity. A microwave-assisted protocol for rapid synthesis of such compounds has been developed, enhancing the efficiency of producing these potential antileukemic agents (Jagadeesha et al., 2023).
5. Corrosion Inhibition Properties
- Some derivatives, such as 1,3,4-oxadiazole derivatives containing methyl 1-methyl-1H-benzo[d]imidazole, have been investigated for their corrosion inhibition abilities, particularly in protecting mild steel in acidic environments (Ammal et al., 2018).
Safety And Hazards
properties
IUPAC Name |
methyl 3-methylbenzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVPAFJTHBHULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247549 | |
Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate | |
CAS RN |
131020-50-3 | |
Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131020-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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